molecular formula C12H8ClF3N2O B2852726 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline CAS No. 98968-77-5

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline

Cat. No.: B2852726
CAS No.: 98968-77-5
M. Wt: 288.65
InChI Key: HMDILVCALCFEHG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c13-8-5-7(12(14,15)16)6-18-11(8)19-10-4-2-1-3-9(10)17/h1-6H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDILVCALCFEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds with similar structural features to 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline exhibit promising anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that specific substitutions on the pyridine ring enhance the compound's efficacy against various cancer cell lines, suggesting potential for drug development targeting cancer therapies .

1.2 Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. Studies have indicated that the trifluoromethyl group enhances the lipophilicity of the molecule, improving its interaction with microbial membranes, thus leading to increased antimicrobial efficacy . This characteristic makes it a candidate for further development in treating bacterial infections.

Agrochemical Applications

2.1 Herbicide Development
this compound serves as a precursor for developing herbicides. Its structure is similar to that of known herbicides like Haloxyfop, which selectively targets grassy weeds without harming broadleaf plants. Research has focused on modifying its structure to enhance selectivity and potency against specific weed species .

2.2 Pesticide Formulations
The compound is also explored in pesticide formulations due to its ability to disrupt pest physiology. Its mechanism involves interfering with critical biochemical pathways in insects, making it a valuable component in integrated pest management strategies .

Material Science

3.1 Polymer Additives
In material science, this compound is investigated as an additive in polymer matrices to improve thermal stability and mechanical properties. Its incorporation into polymer composites has shown enhanced performance characteristics, making it suitable for applications in high-performance materials .

3.2 Coatings and Surface Treatments
The compound's chemical stability and resistance to environmental degradation make it an ideal candidate for coatings and surface treatments. Research has shown that applying this compound can enhance the durability and lifespan of coatings used in various industrial applications .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant inhibition of tumor growth in vitro using modified derivatives of the compound .
Study BHerbicideDeveloped a new formulation that improved efficacy against resistant weed species .
Study CPolymer ScienceShowed enhanced mechanical properties when incorporated into polycarbonate matrices .

Mechanism of Action

The mechanism of action of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline
  • CAS Number : 98968-77-5
  • Molecular Formula : C₁₂H₇ClF₃N₂O
  • Molecular Weight : 296.65 g/mol

Structural Features :
The compound consists of an aniline moiety substituted at the 2-position with a pyridinyloxy group. The pyridine ring contains a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This combination of electron-withdrawing groups (Cl and CF₃) enhances stability and influences reactivity .

Applications :
Primarily used as an intermediate in synthesizing agrochemicals (e.g., herbicides) and pharmaceuticals. Its structural motifs are critical in bioactive molecules due to their resistance to metabolic degradation .

Structural Analogs in Agrochemicals

Haloxyfop (CAS 69806-34-4)
  • Structure: 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
  • Key Differences: Replaces the aniline group with a phenoxy-propanoic acid chain.
  • Application : Herbicide targeting grasses. The carboxylic acid group enhances herbicidal activity through auxin mimicry.
  • Regulatory Status: Banned in some regions due to carcinogenicity in animal studies .
Fluazifop (CAS 69335-91-7)
  • Structure: 2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid
  • Key Differences : Lacks the chlorine substituent on the pyridine ring.
  • Application : Broad-spectrum herbicide. The absence of Cl reduces electron withdrawal, slightly lowering bioactivity compared to haloxyfop .
Compound CAS Number Molecular Formula Molecular Weight Key Substituents Application
2-{[3-Cl-5-CF₃-2-pyridinyl]oxy}aniline 98968-77-5 C₁₂H₇ClF₃N₂O 296.65 2-pyridinyloxy (Cl, CF₃) on aniline Agrochemical/pharma intermediate
Haloxyfop 69806-34-4 C₁₅H₁₁ClF₃NO₄ 361.70 Phenoxy-propanoic acid + pyridinyloxy Herbicide
Fluazifop 69335-91-7 C₁₅H₁₂F₃NO₄ 327.26 Phenoxy-propanoic acid + pyridinyloxy Herbicide

Positional Isomers and Derivatives

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (CAS 87170-48-7)
  • Structure : Chlorine at the 4-position of the aniline ring and pyridinyloxy at the 3-position.
  • Application : Medical intermediate, emphasizing the role of substituent positioning in drug design .
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8)
  • Structure: Methoxy-phenoxy group replaces the pyridinyloxy moiety.
  • Key Differences : The methoxy group (-OCH₃) is electron-donating, contrasting with Cl/CF₃.
  • Application : Research chemical; reduced bioactivity compared to pyridinyloxy analogs .
Compound CAS Number Molecular Formula Molecular Weight Key Features Application
4-Cl-3-(pyridinyloxy)aniline 87170-48-7 C₁₂H₇Cl₂F₃N₂O 331.10 4-Cl, 3-pyridinyloxy Medical intermediate
2-(3-MeO-phenoxy)-5-CF₃-aniline 728907-96-8 C₁₄H₁₂F₃NO₂ 283.24 Methoxy-phenoxy substituent Research chemical

Biological Activity

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline, with the empirical formula C12_{12}H8_8ClF3_3N2_2O and CAS Number 98968-77-5, is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Weight : 288.65 g/mol
  • Chemical Structure : The compound contains a pyridine ring substituted with a chloro and trifluoromethyl group, linked to an aniline moiety via an ether bond.
  • SMILES Notation : FC(F)(F)C1=CC(Cl)=C(OC(C=CC=C2)=C2N)N=C1

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. A study investigating its impact on lipopolysaccharide (LPS)-induced inflammation in rat models demonstrated that the compound significantly reduced inflammatory markers such as TNF-α and IL-1β. The administration of the compound resulted in:

  • Reduction of TNF-α : From 5.70 ± 1.04 × 10³ pg/mL to significantly lower levels (p < 0.001).
  • Reduction of IL-1β : From 2.32 ± 0.28 × 10³ pg/mL to significantly lower levels (p < 0.001).
  • Stabilization of body temperature during inflammatory responses, preventing septic shock conditions .

This suggests that the compound may inhibit COX-2 activity and modulate NF-κB signaling pathways, which are crucial in inflammatory responses.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF cells, with IC50_{50} values indicating effective cytotoxicity. The compound's structural features may enhance its bioavailability and therapeutic efficacy against various cancer types.

Table 1: Summary of Biological Activities

Activity TypeModelConcentrationEffectReference
Anti-inflammatoryLPS-induced rats500 mg/60 kg bwReduced TNF-α and IL-1β levels
AnticancerMCF cell lineVariesInduced apoptosis
CytotoxicityU87 glioblastomaIC50_{50} = 45.2 μMSignificant cytotoxicity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of COX Enzymes : The structure suggests potential interaction with cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators.
  • Modulation of NF-κB Pathway : Evidence suggests that the compound may inhibit NF-κB signaling, a critical pathway involved in inflammation and cancer progression.
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cell lines indicates a possible mechanism through which it exerts anticancer effects.

Q & A

Q. Table 1: Comparative Synthesis Approaches

MethodYield (%)Purity (HPLC)Key Reference
DMF/K₂CO₃, 24h65>98%
DMSO/Cs₂CO₃, 12h78>99%

Basic: How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Verify aromatic proton environments and substitution patterns (e.g., pyridinyl vs. aniline protons) .
    • FT-IR : Confirm presence of C-O-C (≈1250 cm⁻¹) and NH₂ (≈3400 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₇Cl₂F₃N₂O, [M+H]+ = 327.997) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based or radiometric protocols .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., receptors) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Evaluate palladium or copper catalysts for cross-coupling side-reaction suppression .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 6h vs. 24h) while maintaining >90% yield .
  • Solvent Optimization : Test ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce byproducts .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified pyridinyl (e.g., replacing Cl with F) or aniline (e.g., adding methyl groups) moieties .
  • Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition).

Q. Table 2: Example SAR Data

AnalogModificationIC₅₀ (μM)Target
ParentNone2.1Kinase X
Analog ACl → F0.8Kinase X
Analog BNH₂ → NO₂>100Kinase X

Advanced: What mechanistic insights exist for its participation in substitution reactions?

Methodological Answer:

  • Nucleophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group activates the pyridine ring, facilitating attack by the aniline oxygen .
  • Kinetic Studies : Use deuterated solvents (DMSO-d₆) to track rate constants via ¹H NMR .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and charge distribution .

Advanced: How does environmental pH or temperature affect its stability?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH, 37°C):
    • Acidic Conditions : Hydrolysis of the ether bond occurs at pH < 3 .
    • Neutral/Basic : Stable for >72h at pH 7–9 .
  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C, but storage at 4°C in dark recommended .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Source Verification : Confirm compound purity (>95% via HPLC) and exclude batch-to-batch variability .
  • Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate across multiple labs .
  • Meta-Analysis : Compare with structurally similar compounds (e.g., 4-Chloro-2-(trifluoromethoxy)aniline) to identify substituent-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.